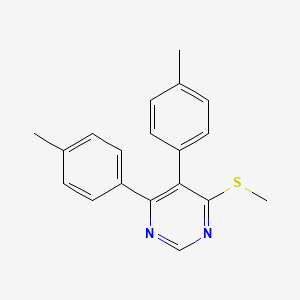
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with two 4-methylphenyl groups at positions 4 and 5, and a methylthio group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrimidine ring.
Scientific Research Applications
Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- can be compared with other pyrimidine derivatives, such as:
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylamino)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylsulfonyl)-
- Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-2-amine
Uniqueness
The uniqueness of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
651316-31-3 |
|---|---|
Molecular Formula |
C19H18N2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
InChI Key |
MVEKHYRTOGUQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


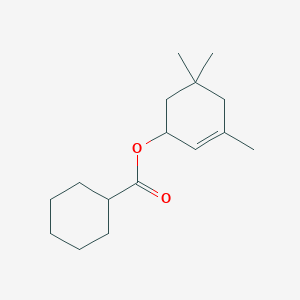
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)

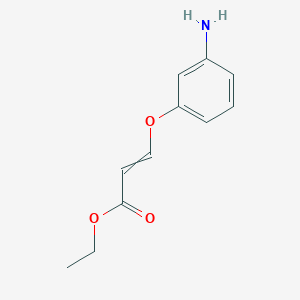
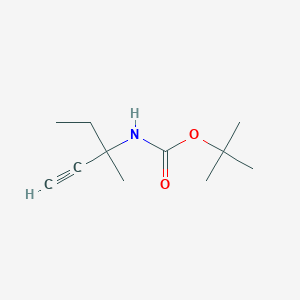
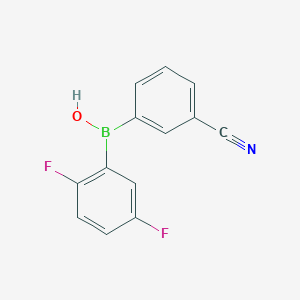

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
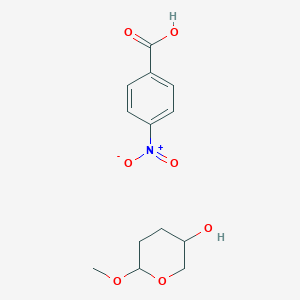
silane](/img/structure/B12602111.png)
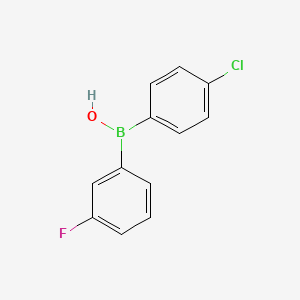
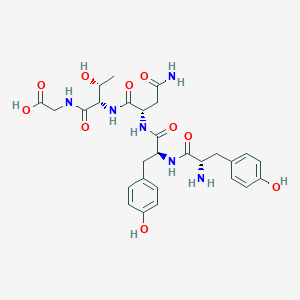
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
